molecular formula C25H16N2O2 B4079558 7-(2-pyridinyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one

7-(2-pyridinyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one

Cat. No. B4079558
M. Wt: 376.4 g/mol
InChI Key: RTDQLYUARQWYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(2-pyridinyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one” is a type of chromeno[4,3-b]quinolin-6-one . Chromeno[4,3-b]quinolin-6-ones are an important class of heterocycles that have immense potential for industrial and medicinal applications .


Synthesis Analysis

The synthesis of chromeno[4,3-b]quinolin-6-ones has been developed by simple one-pot reaction of substituted anilines with 4-chloro-3-formylcoumarin using ultrasound irradiation . This protocol offers the advantages of mild reaction conditions, short reaction times, and high yields . The synthesis of these compounds can be achieved through various methods including classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, organo-catalyzed reactions, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of chromeno[4,3-b]quinolin-6-ones include the coupling of 4-hydrocoumarins and 2-aminobenzyl alcohols . This transformation presumably proceeds via a three-component tandem annulation of 4-hydroxycoumarin with aromatic aldehydes .

Future Directions

The future directions for the research and development of “7-(2-pyridinyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one” and similar compounds could include the development of new synthetic strategies, exploring the newer domains of biological and fluorescence activity studies . This could potentially lead to the discovery of new medicinal applications for these compounds.

properties

IUPAC Name

13-pyridin-2-yl-10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,15,17,19,21-nonaen-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O2/c28-25-23-22(18-10-5-6-14-26-18)21-16-8-2-1-7-15(16)12-13-19(21)27-24(23)17-9-3-4-11-20(17)29-25/h1-14,22,27H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDQLYUARQWYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C4=C(N3)C5=CC=CC=C5OC4=O)C6=CC=CC=N6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-Pyridin-2-yl-10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,15,17,19,21-nonaen-11-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-(2-pyridinyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one
Reactant of Route 2
Reactant of Route 2
7-(2-pyridinyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one
Reactant of Route 3
7-(2-pyridinyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.